molecular formula C9H18O B14685918 Furan, 2-butyltetrahydro-2-methyl- CAS No. 35270-62-3

Furan, 2-butyltetrahydro-2-methyl-

Cat. No.: B14685918
CAS No.: 35270-62-3
M. Wt: 142.24 g/mol
InChI Key: OYMSVJQGHGHEMZ-UHFFFAOYSA-N
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Description

Furan, 2-butyltetrahydro-2-methyl- is an organic compound with the molecular formula C8H16O. It is a derivative of furan, a heterocyclic aromatic compound characterized by a ring structure composed of one oxygen and four carbon atoms. This compound is also known by other names such as Octane, 1,4-epoxy- and 2-Butyltetrahydrofuran .

Preparation Methods

The synthesis of furan derivatives, including Furan, 2-butyltetrahydro-2-methyl-, can be achieved through various methods. One common approach involves the cyclization of diols and triols in the presence of gold catalysts. This reaction takes place in an aqueous medium within nanomicelles, where the hydrophobic effect drives the dehydrations . Another method involves the cycloisomerization of conjugated allenones using gold nanoparticles supported on titanium dioxide as a catalyst . Industrial production methods often utilize these catalytic processes due to their efficiency and high yield.

Chemical Reactions Analysis

Furan, 2-butyltetrahydro-2-methyl- undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, acetic acid, and various bases such as triethylamine . For example, the oxidation of alkyl enol ethers to enals employs low loadings of a palladium catalyst and tolerates a diverse array of functional groups . The major products formed from these reactions are typically substituted furans and other heterocyclic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Furan, 2-butyltetrahydro-2-methyl- involves its interaction with various molecular targets and pathways. The presence of electron-donating substituents at the 2-position of the furan ring promotes ring-opening reactions, leading to the formation of various intermediate products . These intermediates can further react to produce final products with specific biological or chemical activities.

Properties

CAS No.

35270-62-3

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

2-butyl-2-methyloxolane

InChI

InChI=1S/C9H18O/c1-3-4-6-9(2)7-5-8-10-9/h3-8H2,1-2H3

InChI Key

OYMSVJQGHGHEMZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCCO1)C

Origin of Product

United States

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